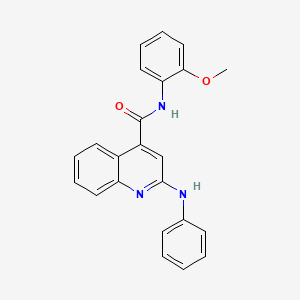![molecular formula C19H28N4O2 B6007405 2-[1-(4-methoxy-3-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6007405.png)
2-[1-(4-methoxy-3-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-methoxy-3-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as MMB-PEP and has been shown to have a range of interesting properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of MMB-PEP is complex and not fully understood. However, it is believed that MMB-PEP acts as a partial agonist at the dopamine D2 receptor and as a sigma-1 receptor agonist. These actions are thought to contribute to the compound's ability to modulate neurotransmitter release and to have potential therapeutic effects.
Biochemical and Physiological Effects:
MMB-PEP has been shown to have a range of biochemical and physiological effects in various studies. For example, it has been shown to increase dopamine release in the brain, which could have potential therapeutic applications for conditions such as Parkinson's disease. Additionally, MMB-PEP has been shown to have anxiolytic effects in animal models, suggesting that it could be useful in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMB-PEP in lab experiments is its high selectivity for certain receptors, which makes it a valuable tool for studying their function. Additionally, MMB-PEP is relatively easy to synthesize and purify, which makes it more accessible to researchers. However, there are also limitations to the use of MMB-PEP, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on MMB-PEP. One area of interest is the potential therapeutic applications of the compound for conditions such as Parkinson's disease and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of MMB-PEP and its interactions with various receptors in the brain. Finally, there is also potential for the development of new analogs of MMB-PEP that could have improved selectivity and efficacy.
Métodos De Síntesis
The synthesis of MMB-PEP involves several steps, including the reaction of 4-methoxy-3-methylbenzaldehyde with 1H-pyrazol-3-ylmethylamine to form a Schiff base. This Schiff base is then reacted with 2-piperazineethanol to produce MMB-PEP. The synthesis of MMB-PEP has been optimized over time, and various modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
MMB-PEP has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of MMB-PEP as a tool for studying the function of various receptors in the brain. MMB-PEP has been shown to bind to several different receptors, including the dopamine D2 receptor and the sigma-1 receptor. By studying the interactions between MMB-PEP and these receptors, researchers can gain a better understanding of their function and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-15-11-16(3-4-19(15)25-2)12-23-9-8-22(14-18(23)6-10-24)13-17-5-7-20-21-17/h3-5,7,11,18,24H,6,8-10,12-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFUKGAMQKYVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC3=CC=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-morpholin-4-ylphenyl]propanamide](/img/structure/B6007323.png)
![3-{[cyclohexyl(methyl)amino]methyl}-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6007331.png)

![2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007337.png)
![3-allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6007341.png)

![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6007346.png)
![4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6007351.png)
![2-[(4-chlorophenyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B6007365.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B6007373.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6007384.png)
![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6007400.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(4-methylphenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6007413.png)
![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B6007425.png)